Cas no 2172621-85-9 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid
- 2172621-85-9
- EN300-1513401
- 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid
-
- インチ: 1S/C24H24N2O6/c27-21(26-13-11-24(31,15-26)22(28)29)10-5-12-25-23(30)32-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-10,20,31H,11-15H2,(H,25,30)(H,28,29)/b10-5+
- InChIKey: PCYHJHGWASEYLT-BJMVGYQFSA-N
- ほほえんだ: OC1(C(=O)O)CN(C(/C=C/CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1
計算された属性
- せいみつぶんしりょう: 436.16343649g/mol
- どういたいしつりょう: 436.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 733
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 116Ų
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1513401-250mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1513401-10000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1513401-2500mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1513401-50mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1513401-1.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1513401-100mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1513401-500mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1513401-1000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1513401-5000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]-3-hydroxypyrrolidine-3-carboxylic acid |
2172621-85-9 | 5000mg |
$9769.0 | 2023-09-27 |
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid 関連文献
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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9. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acidに関する追加情報
Compound CAS No 2172621-85-9: A Comprehensive Overview
The compound with CAS No 2172621-85-9, known as 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid, is a highly specialized molecule with significant potential in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butenoyl moiety, and a hydroxypyrrolidine carboxylic acid component. The combination of these functional groups makes it a versatile building block for various chemical reactions and applications.
Recent studies have highlighted the importance of this compound in peptide synthesis and drug discovery. The Fmoc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling the reactivity of amino groups during synthesis. This feature has made the compound a valuable tool in the construction of bioactive molecules and complex peptides. Researchers have also explored its use in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
The butenoyl moiety in the structure introduces additional functionality, enabling the compound to participate in conjugate additions and other enolate-forming reactions. This has opened up new avenues for its application in organic synthesis, particularly in the construction of enone-containing frameworks. Furthermore, the hydroxypyrrolidine carboxylic acid component contributes to the compound's ability to form stable amides and esters, making it suitable for use in medicinal chemistry and materials science.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its structural integrity and reactivity under different conditions. Additionally, computational chemistry methods have been employed to predict its electronic properties and interaction with biological systems, further enhancing our understanding of its potential applications.
In terms of synthesis, the compound can be prepared through a multi-step process involving coupling reactions, protection/deprotection strategies, and purification techniques. The use of Fmoc as a protecting group ensures high yields and excellent control over the reaction sequence. Researchers have also developed scalable synthetic routes to meet the increasing demand for this compound in both academic and industrial settings.
Looking ahead, the compound's unique structure positions it as a promising candidate for further exploration in areas such as enzyme inhibition, drug delivery systems, and bioconjugate chemistry. Its ability to undergo diverse transformations makes it an invaluable asset for chemists seeking to design innovative molecules with tailored properties.
In conclusion, 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid (CAS No 2172621-85-9) is a multifaceted compound with significant implications for modern chemical research. Its versatility in synthesis and application underscores its importance as a key building block in contemporary organic chemistry.
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